
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine atoms and a thiadiazole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Bromination: The quinazolinone core is then brominated at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiadiazole Formation: The thiadiazole moiety is introduced through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the brominated quinazolinone with the thiadiazole derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- involves interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-: Lacks the thiadiazole moiety.
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-: Lacks the 2-methyl group.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is unique due to the presence of both the thiadiazole moiety and the 2-methyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
135575-61-0 |
|---|---|
Molekularformel |
C21H19Br2N5O2S2 |
Molekulargewicht |
597.4 g/mol |
IUPAC-Name |
6,8-dibromo-3-[5-[2-hydroxy-3-(2-methylanilino)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H19Br2N5O2S2/c1-11-5-3-4-6-17(11)24-9-14(29)10-31-21-27-26-20(32-21)28-12(2)25-18-15(19(28)30)7-13(22)8-16(18)23/h3-8,14,24,29H,9-10H2,1-2H3 |
InChI-Schlüssel |
UPKOBZRDVJAEHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCC(CSC2=NN=C(S2)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


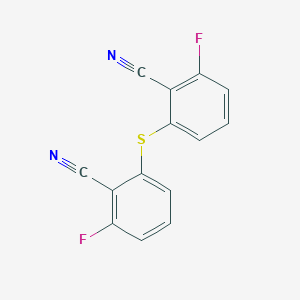

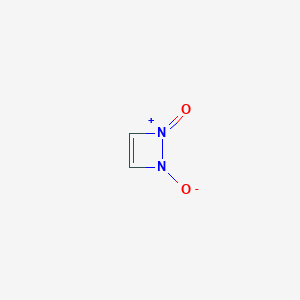

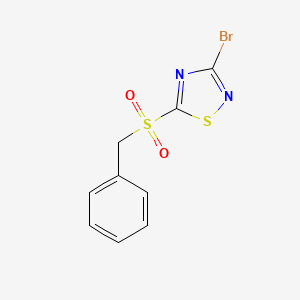

![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
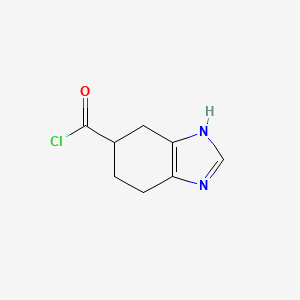

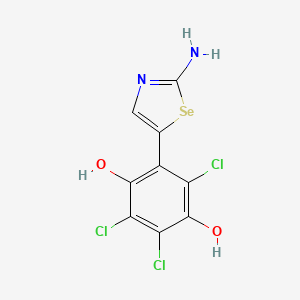
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
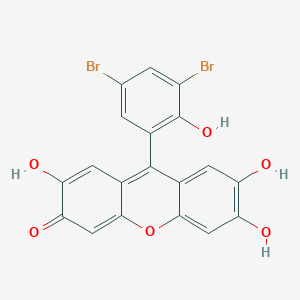

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
